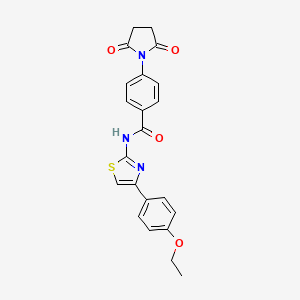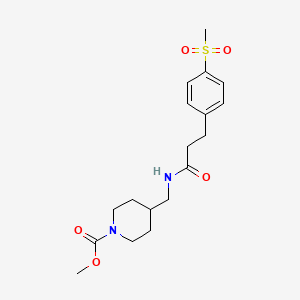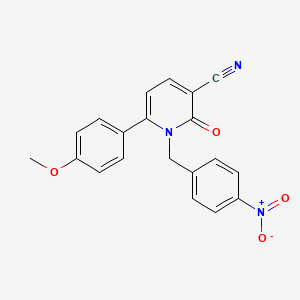![molecular formula C20H21N3O B2391734 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one CAS No. 578759-95-2](/img/structure/B2391734.png)
4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as EBI-005 and has been found to possess anti-inflammatory and immunomodulatory properties.
科学的研究の応用
Synthesis and Chemical Properties
Novel Syntheses Techniques
Research on benzo[d]imidazole derivatives and pyrrolidin-2-one analogs often focuses on developing novel synthetic routes. For instance, Goli-Garmroodi et al. (2015) detailed the efficient syntheses of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, emphasizing a straightforward approach that yields these compounds in good to excellent yields (Goli-Garmroodi et al., 2015). Such methodologies could be applicable or adaptable to the synthesis of 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one, showcasing the compound's relevance in chemical research.
Structural and Spectroscopic Analysis
Özdemir et al. (2016) synthesized a related compound, 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, and provided a comprehensive characterization using IR, NMR, UV-vis spectroscopy, and single-crystal X-ray diffraction techniques (Özdemir, Dayan, & Demirmen, 2016). This study highlights the importance of detailed structural analysis in understanding the properties and potential applications of such compounds.
Potential Applications
Biological Evaluation
While direct applications of 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one in biological systems were not found, studies on similar compounds provide insights into their potential. For example, the synthesis of novel benzothiazole and pyrimidine derivatives has been explored for their antibacterial and antitubercular activities, indicating the broader relevance of benzo[d]imidazole derivatives in medicinal chemistry (Bhoi, Borad, Pithawala, & Patel, 2016).
Material Science Applications
The structural motifs present in 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one suggest potential applications in material science, such as the development of new dyes and pigments or as intermediates in the synthesis of advanced materials. Karcı and Demirçalı (2006) discussed the synthesis of novel phenylazopyrimidone dyes, demonstrating the utility of related chemical structures in creating functional materials (Karcı & Demirçalı, 2006).
特性
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-3-22-18-10-5-4-9-17(18)21-20(22)15-12-19(24)23(13-15)16-8-6-7-14(2)11-16/h4-11,15H,3,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIPUIPLJKMTDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-cyclohexyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2391652.png)





![4-(2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2391661.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2391664.png)



![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2391672.png)
